molecular formula C22H25N5O2 B2735043 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706304-66-6

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2735043
CAS No.: 1706304-66-6
M. Wt: 391.475
InChI Key: BHIXCRJUWNRGRM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a phenyl ring, a piperidine ring, and an oxadiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While the specific synthesis route for this compound is not available, imidazole-containing compounds are often synthesized through condensation reactions .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Optical Properties

  • A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally related, highlighted a one-pot, three-component condensation process. These compounds exhibited notable optical properties, including large Stokes' shifts and tunable quantum yields, indicating potential for low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial and Antioxidant Activities

  • Research on 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives revealed significant antioxidant and antimicrobial activities. These findings suggest that imidazole-based compounds could serve as potential leads for developing new antimicrobial agents (Bassyouni et al., 2012).

Structural and Physical Properties

  • The synthesis of novel poly(amide-ether)s bearing imidazole pendants demonstrated the creation of materials with low coloration, flexibility, and fluorescence. These polymers showed high thermal stability and could have applications in various fields requiring durable and fluorescent materials (Ghaemy et al., 2013).

Corrosion Inhibition

  • Imidazole-based molecules, including derivatives like (4-(1H-imidazol-1-yl)phenol and others, were evaluated for their corrosion inhibition efficiency on carbon steel in acidic medium. The study found that these compounds can significantly reduce corrosion, with the effectiveness varying among the derivatives. This suggests a potential application in industrial processes to protect metal surfaces (Costa et al., 2021).

Antiproliferative Activity

  • A compound prepared from 3-(piperidin-4-yl)benzo[d]isoxazole was evaluated for antiproliferative activity. Its structure was characterized by various spectroscopic techniques, indicating potential bioactivity. This research highlights the importance of structural analysis in developing new therapeutics (Benaka Prasad et al., 2018).

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-22(19-5-3-16(4-6-19)13-26-11-9-23-15-26)27-10-1-2-17(14-27)12-20-24-21(25-29-20)18-7-8-18/h3-6,9,11,15,17-18H,1-2,7-8,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIXCRJUWNRGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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